Cas no 953803-81-1 (Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate)

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate structure
953803-81-1 structure
Nombre del producto:Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
Número CAS:953803-81-1
MF:C14H13BrClNO3
Megavatios:358.61492228508
MDL:MFCD22377551
CID:1039886
PubChem ID:68434784

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
    • KLCUVSBTWMKVAP-UHFFFAOYSA-N
    • ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3- carboxylate
    • 953803-81-1
    • DTXSID20738338
    • SCHEMBL2904172
    • AKOS016006917
    • SB72700
    • CS-0099588
    • DB-343031
    • Ethyl6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
    • MDL: MFCD22377551
    • Renchi: 1S/C14H13BrClNO3/c1-3-19-12-6-11-8(5-10(12)15)13(16)9(7-17-11)14(18)20-4-2/h5-7H,3-4H2,1-2H3
    • Clave inchi: KLCUVSBTWMKVAP-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(Cl)=C2C(C=C(C(=C2)Br)OCC)=NC=1)OCC

Atributos calculados

  • Calidad precisa: 356.97673g/mol
  • Masa isotópica única: 356.97673g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 20
  • Cuenta de enlace giratorio: 5
  • Complejidad: 344
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 4.1
  • Superficie del Polo topológico: 48.4Ų

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Alichem
A189004583-1g
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
953803-81-1 95%
1g
$772.50 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1170228-1g
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
953803-81-1 95+%
1g
¥3461.00 2024-04-24
Crysdot LLC
CD11004390-1g
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
953803-81-1 95+%
1g
$595 2024-07-19
Chemenu
CM144138-1g
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
953803-81-1 95%
1g
$470 2024-07-18
TRC
E075200-100mg
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
953803-81-1
100mg
$ 650.00 2022-06-05
TRC
E075200-50mg
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
953803-81-1
50mg
$ 395.00 2022-06-05
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD03032-5g
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
953803-81-1 95%
5g
$1550 2023-09-07
A2B Chem LLC
AI64250-1g
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
953803-81-1 98%
1g
$645.00 2024-07-18
eNovation Chemicals LLC
Y0988354-5g
ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
953803-81-1 95%
5g
$1800 2025-02-21
eNovation Chemicals LLC
Y0988354-5g
ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
953803-81-1 95%
5g
$1800 2025-02-24

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Toluene ,  Water ;  rt
1.2 Solvents: Toluene ;  70 - 80 °C; 80 °C → 60 °C
1.3 Reagents: Phosphorus oxychloride ;  45 min, 60 °C; 2 h, 60 °C → 110 °C; 5 h, 110 °C; 110 °C → 70 °C
Referencia
4-Anilinoquinoline-3-carboxamides as CSF-1R kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  rt
1.2 Reagents: Phosphorus oxychloride Solvents: Toluene ;  100 °C
Referencia
3-Amido-4-anilinoquinolines as CSF-1R kinase inhibitors 2: Optimization of the PK profile
Scott, David A.; Bell, Kirsten J.; Campbell, Cheryl T.; Cook, Donald J.; Dakin, Les A.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 701-705

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Toluene ;  48 h, 110 °C
Referencia
Preparation of quinoline carboxamides as CSF 1R kinase inhibitors for treating cancer and other diseases
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  rt
1.2 Reagents: Phosphorus oxychloride Solvents: Toluene ;  100 °C
Referencia
Identification of 3-amido-4-anilinoquinolines as potent and selective inhibitors of CSF-1R kinase
Scott, David A.; Balliet, Carrie L.; Cook, Donald J.; Davies, Audrey M.; Gero, Thomas W.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 697-700

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate Raw materials

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:953803-81-1)Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
A859071
Pureza:99%
Cantidad:1g
Precio ($):428.0